molecular formula C10H14ClNO2S B15326344 3-Chloro-2,6-diethylbenzenesulfonamide

3-Chloro-2,6-diethylbenzenesulfonamide

Cat. No.: B15326344
M. Wt: 247.74 g/mol
InChI Key: LPEMYTADHSYDPD-UHFFFAOYSA-N
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Description

3-Chloro-2,6-diethylbenzenesulfonamide: is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-diethylbenzenesulfonamide typically involves the sulfonation of 3-chloro-2,6-diethylbenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions generally include controlled temperature and stirring to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-2,6-diethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under appropriate conditions.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted sulfonamides.

    Oxidation Products: Sulfonic acids or sulfonate esters.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-2,6-diethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical and agrochemical research.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It may also be employed in the development of new antimicrobial agents.

Medicine: Sulfonamide derivatives, including this compound, have potential applications in the development of drugs for treating bacterial infections and other diseases. Their ability to inhibit specific enzymes makes them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. It may also find applications in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    3-Chloro-2,6-diethylbenzenamine: This compound is structurally similar but lacks the sulfonamide group, which significantly alters its chemical properties and applications.

    2,6-Diethylbenzenesulfonamide:

    3-Chloro-2,6-dimethylbenzenesulfonamide: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic effects.

Uniqueness: 3-Chloro-2,6-diethylbenzenesulfonamide is unique due to the combination of chlorine and ethyl substitutions on the benzene ring, along with the sulfonamide group

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

3-chloro-2,6-diethylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-3-7-5-6-9(11)8(4-2)10(7)15(12,13)14/h5-6H,3-4H2,1-2H3,(H2,12,13,14)

InChI Key

LPEMYTADHSYDPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)S(=O)(=O)N

Origin of Product

United States

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